5-{[(2-fluorophenyl)carbonyl]amino}-N,N-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-(2-Fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with an appropriate 1,3-diketone.
Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Attachment of the morpholine groups: This is usually done through nucleophilic substitution reactions where morpholine is reacted with an appropriate electrophile.
Formation of the benzamido group: This step involves the reaction of the pyrazole derivative with 2-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and benzamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2-Fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl3:NF-kB p50 protein-protein interaction, which plays a crucial role in the regulation of gene expression related to cell survival and proliferation . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound shares structural similarities but differs in its biological activity and target specificity.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-triazole: Another related compound with different functional groups and applications.
Uniqueness
5-(2-Fluorobenzamido)-NN-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific inhibition of the Bcl3:NF-kB p50 interaction, which is not commonly targeted by other similar compounds. This specificity makes it a valuable candidate for further research in cancer therapy.
Properties
Molecular Formula |
C29H35FN6O4 |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
5-[(2-fluorobenzoyl)amino]-N,N-bis(2-morpholin-4-ylethyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C29H35FN6O4/c30-26-9-5-4-8-24(26)28(37)32-27-25(22-31-36(27)23-6-2-1-3-7-23)29(38)35(12-10-33-14-18-39-19-15-33)13-11-34-16-20-40-21-17-34/h1-9,22H,10-21H2,(H,32,37) |
InChI Key |
KUZRTXBQPHAPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN(CCN2CCOCC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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